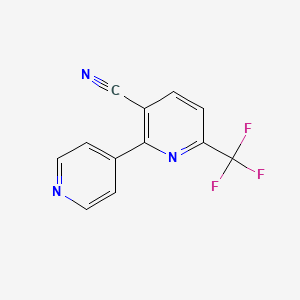

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3/c13-12(14,15)10-2-1-9(7-16)11(18-10)8-3-5-17-6-4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPGRTPXSYPDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)C2=CC=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Ethyl 4,4,4-trifluoroacetoacetate and Cyanoacetamide

A notable method involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in the presence of potassium hydroxide as a catalyst. This reaction yields 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, which can be further transformed through chlorination and catalytic hydrogenolysis to afford intermediates bearing the trifluoromethyl and nitrile groups in the pyridine ring.

The key steps are:

Step 1: Cyclization

React ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide under basic conditions (KOH catalyst) to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

Step 2: Chlorination

Treat the dihydroxy intermediate with phosphorus oxychloride (POCl3) at 110°C for 0.5 hours to replace hydroxyl groups with chlorine, yielding 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

Step 3: Catalytic Hydrogenolysis and Hydrolysis

Use Pd/C catalyst to selectively hydrogenate and hydrolyze the chlorinated intermediate to obtain the target compound or its close derivatives.

This method requires careful temperature control and handling of reactive chlorinating agents but is scalable for industrial applications.

Reductive Cyclization via NH4I/Na2S2O4 System

Another advanced synthetic approach reported for related trifluoromethylpyridines involves the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone mediated by ammonium iodide and sodium dithionite (Na2S2O4). This method facilitates N–O bond cleavage and cyclization to form trifluoromethylated pyridine rings with high regio- and chemo-selectivity.

Although this method specifically addresses 4,6-bis(trifluoromethyl)pyridines, the principles can be adapted for the synthesis of 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile by selecting appropriate oxime and trifluoromethyl precursors.

- Data Table: Summary of Key Preparation Methods

The cyclization method using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide is industrially relevant, providing a route to trifluoromethylated nicotinonitriles with good control over substitution patterns. The subsequent chlorination and catalytic hydrogenolysis steps enable functional group transformations necessary for the final compound.

Reductive cyclization using ammonium iodide and sodium dithionite represents a greener and more selective alternative for constructing trifluoromethylated pyridines, though its applicability to nitrile-substituted derivatives requires further study.

The trifluoromethyl group’s strong electron-withdrawing nature (Hammett constant ~0.54) influences the reactivity and stability of intermediates, necessitating careful choice of reaction conditions to avoid side reactions or decomposition.

Industrial demand for trifluoromethylpyridine derivatives is high, particularly in agrochemical synthesis, emphasizing the importance of scalable and efficient preparation methods.

The preparation of this compound primarily relies on strategic cyclization reactions involving trifluoromethylated precursors and nitrile-containing substrates, followed by chlorination and catalytic transformations. Alternative reductive cyclization methods offer promising selectivity and milder conditions but may require further adaptation for nitrile derivatives. The choice of method depends on scale, desired purity, and available reagents, with industrial processes favoring routes that balance efficiency and operational safety.

Chemical Reactions Analysis

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or organometallic compounds.

Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial and anticancer agent. Its structure allows it to interact with biological targets effectively.

Antimicrobial Activity:

Research indicates that 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile exhibits significant antimicrobial properties against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.1 μg/mL |

| Staphylococcus aureus | 0.05 μg/mL |

| Bacillus subtilis | 0.02 μg/mL |

Anticancer Activity:

Studies have shown that this compound can induce apoptosis in various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | <20 |

| MCF-7 | <15 |

| PC-3 | 25 |

| HCT-116 | 30 |

Materials Science

The unique electronic properties of this compound make it a promising candidate for use in organic semiconductors and advanced materials. Its ability to form stable films and its conductivity are being explored for applications in electronic devices.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against a panel of standard pathogenic strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Research

In vitro assays conducted on HepG-2 cells revealed that treatment with the compound led to a marked reduction in cell viability through mechanisms involving apoptosis induction. Flow cytometry analysis confirmed the activation of apoptotic pathways.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs of 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile, their substituents, and properties:

Key Comparative Insights

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group (common in all analogs) enhances metabolic stability and lipophilicity, critical for drug design . Methylthio (-SCH₃) and sulfanyl (-S-) groups () may increase reactivity in nucleophilic substitutions compared to pyridinyl or hydroxyl groups .

Polarity and Solubility :

- Hydroxyl (-OH) groups () significantly increase polarity, reducing membrane permeability but improving aqueous solubility .

- Halogenated analogs (e.g., 2-chloro in ) exhibit moderate polarity, balancing solubility and bioavailability .

Applications: Antiviral Research: 2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile () is used in cell-based assays for virus detection, suggesting bioactivity in the broader nicotinonitrile family . Medicinal Chemistry: The patent in references a pyridinyl-trifluoromethyl aniline derivative, highlighting the therapeutic relevance of such scaffolds . Material Science: Sulfanyl derivatives () may serve as ligands or intermediates in catalytic systems due to their electron-rich sulfur atoms .

Research Findings and Data Gaps

- Synthetic Utility : Methylthio and sulfanyl analogs () are frequently used as intermediates, but the target compound’s synthetic pathway remains unexplored in the provided evidence.

Biological Activity

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles, characterized by its pyridine and trifluoromethyl substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H7F3N2

- Molecular Weight : 232.18 g/mol

- CAS Number : 131747-53-0

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties. Key findings include:

-

Anticancer Activity :

- Studies have shown that compounds with trifluoromethyl groups exhibit enhanced lipophilicity, which is correlated with increased cytotoxicity against cancer cell lines. For instance, derivatives of this compound have been tested against various cancer types, demonstrating significant inhibition of cell proliferation and induction of apoptosis in vitro .

- A recent study highlighted the compound's ability to inhibit key signaling pathways involved in tumor growth, including the PI3K/Akt pathway .

-

Antimicrobial Properties :

- The compound has also been evaluated for its antimicrobial activity. In vitro tests indicated that it possesses significant inhibitory effects against a range of bacterial strains, suggesting potential as a novel antimicrobial agent .

- Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

- Anti-inflammatory Effects :

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of cancer cells and bacteria .

- Disruption of Cell Signaling Pathways : It has been shown to interfere with signaling cascades that promote inflammation and tumor growth, such as NF-kB and MAPK pathways .

Research Findings and Case Studies

A summary of significant studies evaluating the biological activity of this compound is presented in the table below:

Q & A

Q. Key factors affecting yield :

- Temperature : Reflux conditions (e.g., 15 hours in ) ensure complete conversion.

- Purification : Recrystallization from ethanol or other solvents improves purity ().

- Reagent stoichiometry : Excess POCl₃ may enhance chlorination efficiency ().

Basic: What spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR :

- Pyridin-4-yl protons resonate at δ 7.35–8.42 ppm (aromatic region, ).

- The trifluoromethyl (CF₃) group appears as a singlet in ¹H NMR but is confirmed via ¹³C NMR at δ ~120 ppm (q, ≈ 270 Hz) ().

- FT-IR :

- Cyano (C≡N) stretch at ~2220 cm⁻¹ and CF₃ absorption near 1150 cm⁻¹ ().

- Elemental analysis : Validates purity (e.g., %C, %H within 0.4% of theoretical values in ).

Advanced: How can researchers resolve contradictions in reported NMR data for nicotinonitrile derivatives?

Discrepancies arise due to:

- Substituent electronic effects : Electron-withdrawing groups (e.g., CF₃) deshield adjacent protons, shifting peaks downfield (compare δ 8.42 ppm in vs. δ 7.81 ppm in ).

- Solvent choice : DMSO-d₆ vs. CDCl₃ alters chemical shifts (e.g., amino protons in DMSO-d₆ show broader peaks due to hydrogen bonding, ).

- Regiochemistry : Pyridin-4-yl vs. pyridin-2-yl substitution alters coupling patterns ().

Q. Methodological resolution :

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.

- Compare with computational predictions (DFT) for expected shifts.

Advanced: What strategies optimize the selectivity and bioactivity of nicotinonitrile derivatives in drug discovery?

- Structure-activity relationship (SAR) studies :

- In vitro assays :

Example : Replacing phenyl with pyridin-4-yl in LY3522348 improved oral bioavailability ().

Advanced: How do computational methods aid in understanding the electronic properties of this compound?

- Density Functional Theory (DFT) :

- Predicts electron distribution, highlighting the electron-deficient nature of the CF₃-substituted pyridine ring.

- Models charge transfer interactions with biological targets (e.g., enzyme active sites).

- Molecular docking :

Practical application : Use DFT to rationalize regioselectivity in substitution reactions (e.g., preference for 4-position on pyridine).

Basic: What are the typical challenges in purifying nicotinonitrile derivatives?

- Low solubility : CF₃ groups reduce polarity; use polar aprotic solvents (e.g., DMF) for recrystallization ().

- Byproduct formation : Monitor reactions via TLC and employ column chromatography for intermediates ().

- Thermal instability : Avoid high-temperature drying; lyophilize if necessary ().

Advanced: How do substituents on the pyridine ring affect stability under varying pH conditions?

- Electron-withdrawing groups (e.g., CF₃) :

- Increase resistance to hydrolysis at acidic pH but may promote degradation under basic conditions via nucleophilic attack on the cyano group.

- Amino groups : Protonation at low pH enhances solubility but may reduce stability ().

Q. Methodological testing :

- Conduct accelerated stability studies (pH 1–13, 40°C) with HPLC monitoring ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.